N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzyl group, a pyrimidinyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 2-chlorobenzylamine with an appropriate acylating agent to form the chlorobenzyl intermediate.
Coupling with Piperazine: The chlorobenzyl intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Introduction of the Pyrimidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrazin-2-yl)piperazine-1-carboxamide
- N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Uniqueness
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidinyl group, in particular, may provide enhanced binding affinity and specificity for certain molecular targets compared to similar compounds with different heterocyclic groups.
Properties
Molecular Formula |
C18H21ClN6O2 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21ClN6O2/c19-15-5-2-1-4-14(15)12-22-16(26)13-23-18(27)25-10-8-24(9-11-25)17-20-6-3-7-21-17/h1-7H,8-13H2,(H,22,26)(H,23,27) |
InChI Key |
HPBIJOARMWIXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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